Lipophilicity Differential: XLogP3 Comparison Between N-(3-Methylphenyl)-beta-alanine and Chiral Beta-Carbon-Substituted Analogs
N-(3-Methylphenyl)-beta-alanine (CAS 36053-77-7) exhibits a computed XLogP3-AA value of 2.3, reflecting the hydrophobic contribution of the N-aryl substituent [1]. In contrast, (R)-3-(m-tolyl)-beta-alanine (CAS 748128-33-8), a chiral analog where the 3-methylphenyl group is attached to the beta-carbon rather than the nitrogen, displays a substantially lower XLogP3 value of -1 [2]. This quantitative difference of approximately 3.3 log units corresponds to a theoretical ~2000-fold difference in octanol-water partition coefficient.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | (R)-3-(m-tolyl)-beta-alanine: XLogP3 = -1 |
| Quantified Difference | Δ = 3.3 log units |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) under standard conditions |
Why This Matters
A 3.3 log unit difference in lipophilicity directly impacts membrane permeability and non-specific protein binding, rendering the two compounds unsuitable for mutual substitution in cell-based assays or pharmacokinetic studies.
- [1] PubChem. (2026). N-(3-Methylphenyl)-beta-alanine (Compound Summary). PubChem CID 17244963. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). (r)-3-(m-Tolyl)-beta-alanine (Compound Summary). PubChem CID 2761751. National Center for Biotechnology Information. View Source
